
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with a complex structure that includes a methoxy group, a cyclopentenone ring, and a heptanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate can be achieved through several steps. One common method involves the ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione . This is followed by sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid, sequential reduction, and ZnCl2 catalyzed Piancatelli rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of catalysts such as ZnCl2 and sulfuric acid is optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: A similar compound with a hydroxyl group instead of a methoxy group.
2-Methyl-5-oxocyclopent-1-en-1-yl butyrate: Another similar compound with a butyrate ester chain.
Uniqueness
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
23535-03-7 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
methyl 7-(2-methoxy-5-oxocyclopenten-1-yl)heptanoate |
InChI |
InChI=1S/C14H22O4/c1-17-13-10-9-12(15)11(13)7-5-3-4-6-8-14(16)18-2/h3-10H2,1-2H3 |
Clave InChI |
XRXBTVHEFCYMPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)CC1)CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


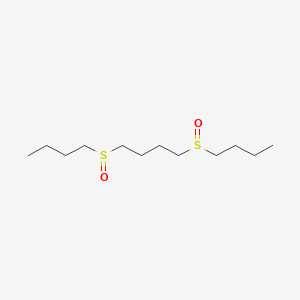
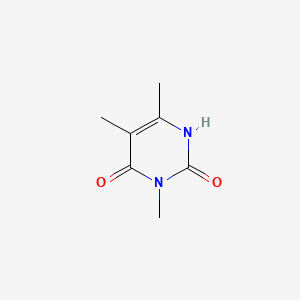
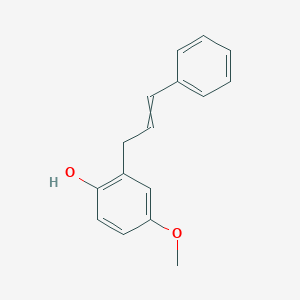
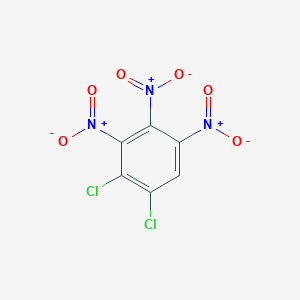
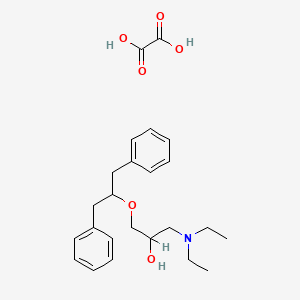
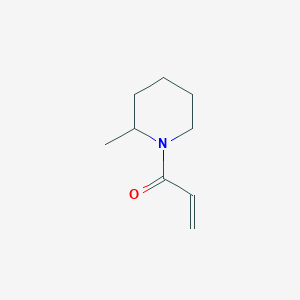



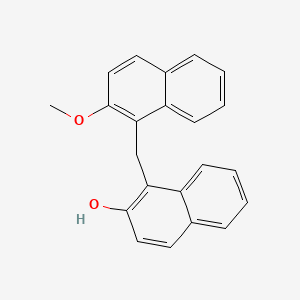


![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)
